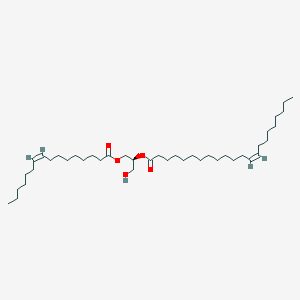

1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

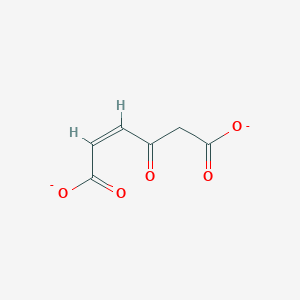

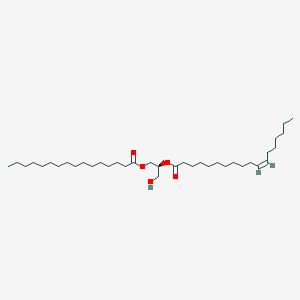

DG(16:1(9Z)/22:1(13Z)/0:0)[iso2], also known as DAG(16:1/22:1) or diacylglycerol(38:2), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(16:1(9Z)/22:1(13Z)) pathway and phosphatidylethanolamine biosynthesis pe(16:1(9Z)/22:1(13Z)) pathway. DG(16:1(9Z)/22:1(13Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/20:1(11Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/18:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:1(9Z)/22:1(13Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway.

DG(16:1(9Z)/22:1(13Z)/0:0) is a diglyceride.

科学的研究の応用

New Galactolipids from Marine Microalgae

Research on marine bacillariophycean microalgae, specifically Nitzschia sp., has led to the isolation of new galactopyranosyldiacylglycerols, including compounds structurally similar to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol. These compounds have potential applications in understanding marine microalgal lipid metabolism and bioactive compounds production (Son et al., 2001).

Diacylglycerol Kinase Substrate Suitability

Studies on rat brain microsomes have examined the relative suitability of various molecular species of 1,2-diacyl-sn-glycerols, including those similar to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol, as substrates for diacylglycerol kinase. This enzyme plays a critical role in signal transduction processes (Holub & Piekarski, 1978).

Molecular Organization and Motions in Crystalline Forms

Research involving saturated acylglycerols, which are structurally related to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol, has provided insights into the molecular organization and dynamics in various polymorphic forms. These studies are pivotal in understanding lipid crystallography and molecular behavior (Guo & Hamilton, 1995).

Interfacial Conformation and Transbilayer Movement

The study of diacylglycerols' interaction with phosphatidylcholine bilayers offers insights into the interfacial conformation and transbilayer movement of molecules akin to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol. This research is crucial for understanding membrane dynamics and lipid-protein interactions (Hamilton et al., 1991).

Cellular Organization of Glycerolipid Metabolism

Studies on glycerolipid metabolism in plants provide a framework for understanding the cellular organization and specific roles of various glycerolipids, including those structurally related to 1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol (Roughan & Slack, 1982).

特性

製品名 |

1-(9Z-hexadecenoyl)-2-(13Z-docosenoyl)-sn-glycerol |

|---|---|

分子式 |

C41H76O5 |

分子量 |

649 g/mol |

IUPAC名 |

[(2S)-1-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropan-2-yl] (Z)-docos-13-enoate |

InChI |

InChI=1S/C41H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h14,16-18,39,42H,3-13,15,19-38H2,1-2H3/b16-14-,18-17-/t39-/m0/s1 |

InChIキー |

BRTWZKUDSRQGQH-NFIJARSKSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCC/C=C\CCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCC |

物理的記述 |

Solid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)

![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)

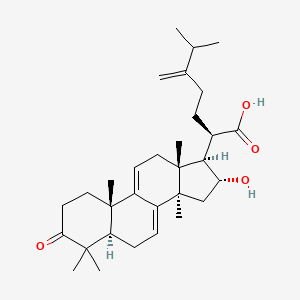

![6-[9-[1-formyl-(Z)-ethylidene]-1,6-dihydroxy-10-(3-hydroxypropyl)-6-methyl-(5S,6S)-spiro[4.5]dec-2-yl]-2-(4-methyl-3-pentenyl)-(2Z,4E)-2,4,6-heptatrienyl acetate](/img/structure/B1240887.png)

![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)

![[1-(4-Chlorophenyl)-2-methylpropan-2-yl] 2-amino-3-methylbutanoate](/img/structure/B1240893.png)

![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(1S)-1-carboxyethoxy]iminoacetyl]amino]-3-[(1-ethylpyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240898.png)

![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)